![molecular formula C12H11Cl2NOS B1452923 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride CAS No. 1251925-25-3](/img/structure/B1452923.png)
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride
Vue d'ensemble
Description
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C12H11Cl2NOS and its molecular weight is 288.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Several studies have focused on synthesizing and characterizing chemical derivatives related to 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride. For instance, Tahtaci and Aydin (2019) developed a novel class of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, demonstrating an intriguing mechanism involving internal nucleophilic substitution followed by an SN2-type nucleophilic substitution. This study presents an interesting reaction mechanism related to the synthesis of these derivatives, contributing valuable insights into the chemical properties and potential applications of such compounds (Tahtaci & Aydin, 2019). Similarly, Kariuki et al. (2021) synthesized and structurally characterized isostructural thiazole derivatives, providing essential structural data that could be pivotal for further research and development in this area (Kariuki et al., 2021).
Molecular Structure and Interaction Studies
Understanding the molecular structure and potential interactions of these derivatives is crucial for their application in various fields. Andreani et al. (1997) investigated the reactivity of a class of mutagenic compounds, providing valuable data on the nature of the reaction products through spectroscopic and X-ray crystal structure analysis (Andreani et al., 1997). Additionally, Szczepański, Tuszewska, and Trotsko (2020) synthesized and characterized new compounds, offering insights into their chemical properties through various spectroscopic methods (Szczepański, Tuszewska, & Trotsko, 2020).
Antimicrobial, Antifungal, and Anticancer Activities
The potential antimicrobial, antifungal, and anticancer activities of thiazole derivatives have been a subject of interest. Elewa et al. (2020) conducted a study that revealed significant antimicrobial and antifungal activities of newly synthesized thiazolylpyrazoline derivatives and also evaluated their antitumor activities, showing strong activities against specific tumor cell lines (Elewa et al., 2020). Spinelli et al. (1992) explored a new ring transformation, which could have implications for the development of novel pharmacological agents (Spinelli et al., 1992).
Mécanisme D'action
Target of Action
It is suggested that compounds with a similar thiazole structure have been associated with antidepressant activity . Therefore, it’s possible that this compound may interact with targets involved in mood regulation, such as monoamine neurotransmitters .
Mode of Action
It’s suggested that similar compounds may interact with their targets to modulate the release of monoamine neurotransmitters . This could potentially result in changes in neuronal signaling and mood regulation.
Biochemical Pathways
Given the potential antidepressant activity, it’s possible that this compound may influence pathways involving monoamine neurotransmitters, such as serotonin, dopamine, and noradrenaline . These neurotransmitters play crucial roles in mood regulation and are often the targets of antidepressant drugs.
Result of Action
Based on the potential antidepressant activity, it’s possible that this compound may result in changes in neuronal signaling and mood regulation .
Analyse Biochimique
Biochemical Properties
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The thiazole ring in the compound can participate in nucleophilic and electrophilic reactions, making it reactive in biological systems . It has been observed to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. The compound can inhibit or activate these enzymes, thereby influencing metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. In cancer cells, it has demonstrated cytotoxic effects, potentially through the induction of apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites . This binding can result in the inhibition or activation of enzymes, altering their activity. Additionally, the compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can modulate enzyme activity without causing significant toxicity . At higher doses, it has been associated with adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in certain tissues. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its biochemical effects .
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS.ClH/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9;/h3-6H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWFCVMJNYOTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



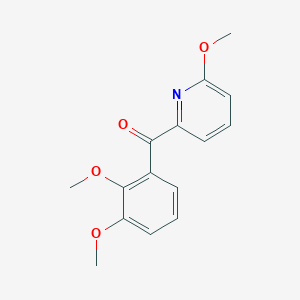
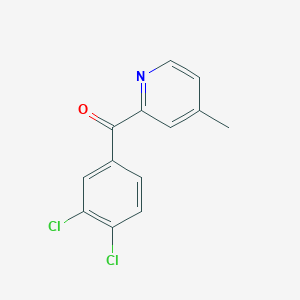
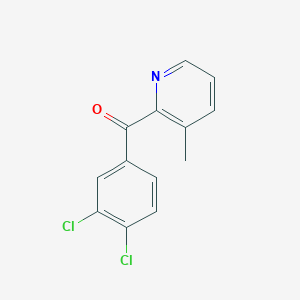
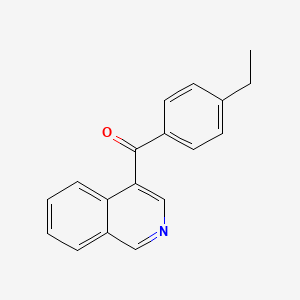


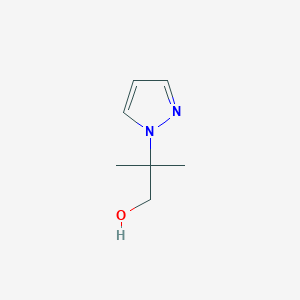
![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)


![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)
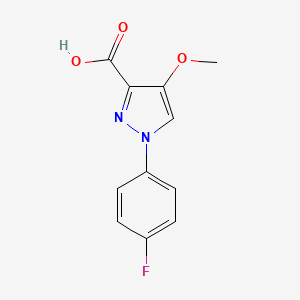
![(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1452863.png)
